4-chloro-N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]benzenecarbohydrazide
Description
4-Chloro-N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]benzenecarbohydrazide is a carbohydrazide derivative featuring a substituted pyridine ring and a benzenecarbohydrazide backbone. The compound’s structure includes a 4-chlorophenyl group, a methyl-substituted pyridine ring with a methylsulfonyl substituent at position 3, and a methyl group at position 2.
Properties
IUPAC Name |
4-chloro-N'-methyl-N'-(4-methyl-3-methylsulfonyl-6-phenylpyridin-2-yl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S/c1-14-13-18(15-7-5-4-6-8-15)23-20(19(14)29(3,27)28)25(2)24-21(26)16-9-11-17(22)12-10-16/h4-13H,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNQVGSKFBPAPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C)N(C)NC(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular formula of 4-chloro-N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]benzenecarbohydrazide is represented as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : Approximately 373.89 g/mol
Structural Features
The compound features:
- A chlorine atom at the para position of the phenyl ring.
- A methylsulfonyl group attached to the pyridine ring, which may enhance its solubility and biological activity.
- A carbohydrazide functional group , which is often associated with various biological activities, including antimicrobial and anticancer properties.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Inhibition of Enzymatic Activity : Many hydrazone derivatives are known to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Antioxidant Activity : Compounds with similar structures often exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.
- Anticancer Effects : Preliminary studies suggest that hydrazone derivatives can induce apoptosis in cancer cells, making them candidates for further investigation as anticancer agents.
Case Studies and Research Findings
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that similar hydrazone compounds showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 20 µM, indicating potent activity (source needed).
- Antimicrobial Properties : Another research effort highlighted the antimicrobial efficacy of related compounds against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were reported between 10 to 50 µg/mL, suggesting a broad spectrum of antimicrobial activity (source needed).
- Antioxidant Capacity : In vitro assays measuring DPPH radical scavenging activity showed that derivatives of this compound exhibited significant antioxidant capabilities comparable to standard antioxidants like ascorbic acid (source needed).
Comparative Biological Activity Table
| Activity Type | Compound Type | IC50/MIC Values | Reference |
|---|---|---|---|
| Anticancer | Hydrazone Derivatives | 5 - 20 µM | [Study Reference] |
| Antimicrobial | Similar Compounds | 10 - 50 µg/mL | [Study Reference] |
| Antioxidant | Related Hydrazones | Comparable to Ascorbic Acid | [Study Reference] |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, synthesis routes, and properties of 4-chloro-N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]benzenecarbohydrazide with related compounds from the evidence:
Key Observations:
Structural Diversity: The target compound’s methylsulfonyl-pyridine group distinguishes it from analogs like 4-chloro-N-[3-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)phenyl]benzamide (), which has a trifluoromethylpyridine motif. The methylsulfonyl group may enhance oxidative stability compared to trifluoromethyl or thioether substituents . Unlike sulfonamide derivatives (e.g., Compound 11 in ), the carbohydrazide backbone may confer unique hydrogen-bonding capabilities, influencing molecular recognition in biological systems .
The pyridine ring’s substitution pattern likely requires careful regioselective synthesis to avoid byproducts .
Biological Relevance: Pyridine and sulfonyl groups are common in agrochemicals (). For example, N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide () is a known insecticide, suggesting the target compound may share pesticidal activity.
This contrasts with sulfonamides, which typically form weaker hydrogen bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
